REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](Cl)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:12][CH2:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=1.C(N(CC)CC)C>ClCCl>[CH2:1]([O:8][C:9](=[O:10])[NH:12][CH2:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
10.48 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
9.77 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (450 ml) and 1M sodium hydroxide solution (300 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC1=CC=C(C=C1)CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |